Morpholine-N-dithiocarbamate

Description

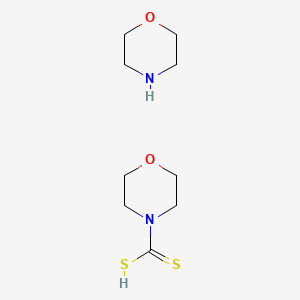

Structure

2D Structure

Properties

CAS No. |

5327-10-6 |

|---|---|

Molecular Formula |

C9H18N2O2S2 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

morpholine;morpholine-4-carbodithioic acid |

InChI |

InChI=1S/C5H9NOS2.C4H9NO/c8-5(9)6-1-3-7-4-2-6;1-3-6-4-2-5-1/h1-4H2,(H,8,9);5H,1-4H2 |

InChI Key |

MQYWTQLRFOFUSI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C1COCCN1C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine N Dithiocarbamate and Its Derivatives

Direct Synthesis of Morpholine-N-dithiocarbamate Ligand

The formation of the this compound anion is a straightforward and efficient process, typically involving the reaction of morpholine (B109124) with carbon disulfide in the presence of a base. This method is the foundation for nearly all subsequent syntheses of its metal complexes.

The most common and direct route to synthesize the this compound ligand is through the reaction of the secondary amine, morpholine, with carbon disulfide. nih.gov This reaction requires a basic medium to deprotonate the initially formed dithiocarbamic acid, resulting in the stable dithiocarbamate (B8719985) salt. nih.gov The general reaction involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbon atom of carbon disulfide.

Commonly used bases for this synthesis include strong alkali metal hydroxides such as sodium hydroxide or potassium hydroxide. nih.govsysrevpharm.org The reaction proceeds readily, often in a suitable solvent like ethanol or water, to yield the corresponding alkali metal salt of this compound (e.g., sodium this compound). In the absence of a strong base, an excess of morpholine can also act as the base, leading to the formation of the morpholin-4-ium morpholine-4-carbodithioate salt.

Achieving a high yield and purity of the this compound ligand is crucial for the successful synthesis of its metal complexes. The optimization of reaction conditions focuses on several key parameters. Temperature control is a significant factor; the reaction is often carried out at low temperatures, for instance in an ice bath, to control the exothermic nature of the reaction and to promote the precipitation of the product, thereby increasing the yield. nih.gov

The choice of base and solvent system also plays a role. While strong bases like NaOH ensure complete deprotonation, the stoichiometry must be carefully controlled. The reaction time and purification methods, such as recrystallization from an appropriate solvent, are also optimized to ensure the removal of unreacted starting materials and by-products. Proper drying of the final product, often in a desiccator, is essential as some dithiocarbamate salts can be sensitive to air and moisture. nih.gov The use of green reaction media, such as polyethylene glycol (PEG), has also been explored to develop environmentally friendly protocols that can lead to high yields in shorter reaction times. rsc.org

Synthesis of Metal Complexes of this compound

This compound is a versatile chelating ligand that forms stable complexes with a wide range of transition metals and main group elements. The synthesis of these complexes can be achieved through several routes, including one-pot methods or reactions involving the pre-formed ligand.

One-pot synthetic strategies are valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. In the context of this compound complexes, a one-pot synthesis can be employed to create mixed-ligand complexes. iosrjournals.org This approach typically involves the in situ generation of the this compound ligand by reacting morpholine and carbon disulfide with a base. Subsequently, a metal salt and a second ligand are introduced into the same reaction vessel, leading directly to the formation of the final mixed-ligand complex. iosrjournals.org Other one-pot, three-component reactions have been developed for dithiocarbamates in general, reacting an amine, carbon disulfide, and an electrophile (like an alkyl halide) to directly form S-alkyl dithiocarbamates. organic-chemistry.org

The most widely used and straightforward method for synthesizing metal complexes of this compound involves the reaction of a metal salt with the pre-formed ligand. nih.gov In this two-step approach, the alkali metal salt of this compound (e.g., sodium or potassium salt) is first synthesized and isolated. This purified ligand is then dissolved in a suitable solvent, typically water or an alcohol, and reacted with an aqueous or alcoholic solution of a desired metal salt, such as a metal chloride or sulfate. nih.goviosrjournals.org

This method allows for precise stoichiometric control and generally results in the immediate precipitation of the metal complex due to its often low solubility in the reaction medium. nih.gov This technique has been successfully used to synthesize a variety of complexes, including those of copper(II) and zinc(II). nih.gov

Table 1: Synthesis of Metal Complexes Using Pre-formed this compound Ligand

| Metal Salt Used | Ligand-to-Metal Molar Ratio | Solvent | Yield (%) | Resulting Complex | Reference |

| Copper(II) chloride dihydrate | 2:1 | Water | 67% | Bis(morpholinyldithiocarbamato)copper(II) [Cu(MphDTC)₂] | nih.gov |

| Zinc(II) chloride dihydrate | 2:1 | Water | 53% | Bis(morpholinyldithiocarbamato)zinc(II) [Zn(MphDTC)₂] | nih.gov |

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of such complexes involving this compound allows for the fine-tuning of the chemical and physical properties of the resulting compound. These complexes are typically prepared by reacting a simple bis(morpholine-dithiocarbamato) metal complex with a secondary ligand, or via a one-pot synthesis. iosrjournals.org

A variety of secondary ligands have been incorporated alongside this compound. For example, novel mixed-ligand complexes of cobalt(II), copper(II), and zinc(II) have been prepared using polyamines like ethylenediamine (en), diethylenetriamine (dien), and triethylenetetraamine (trien) as the secondary ligands. iosrjournals.org Other examples include the synthesis of oxovanadium(IV) complexes containing 1,10-phenanthroline (B135089) or 2,2'-bipyridyl, and lanthanide(III) complexes with 1,10-phenanthroline. scitation.orgrsc.org The dithiocarbamate ligand typically acts as a bidentate primary ligand, coordinating through its two sulfur atoms, while the secondary ligand occupies the remaining coordination sites of the metal. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of dithiocarbamates, including this compound, has traditionally involved methods that may utilize hazardous solvents or reagents. In alignment with the principles of green chemistry, recent research has focused on developing cleaner, more efficient, and waste-free methodologies. These approaches aim to minimize environmental impact by eliminating the use of toxic solvents, reducing byproducts, and simplifying reaction procedures.

A significant advancement in the green synthesis of dithiocarbamates is the development of one-pot, three-component condensation reactions performed under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.netthieme-connect.com This methodology offers a mild, convenient, and practical route to these compounds in good to excellent yields. organic-chemistry.orgresearchgate.net

The general procedure involves the direct condensation of an amine (in this case, morpholine), carbon disulfide (CS₂), and a third component, which is typically an alkyl halide or a Michael acceptor, without any catalyst. organic-chemistry.orgresearchgate.net The reaction is highly atom-economical and proceeds by simply mixing the reagents, generating virtually no byproducts. thieme-connect.com This approach is versatile, accommodating a wide range of amines and electrophilic reagents, leading to significant structural diversity in the final products. organic-chemistry.orgthieme-connect.com The operational simplicity and high efficiency of this solvent-free method make it an environmentally and economically feasible alternative to traditional synthesis routes that often rely on toxic solvents like DMF or DMSO. organic-chemistry.org

Table 1: Examples of Solvent-Free Dithiocarbamate Synthesis

| Amine | Third Component (Electrophile) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl amine | Chalcone (a Michael acceptor) | Solvent-free, Room Temp. | 97% | thieme-connect.com |

| Various Amines | Alkyl Halides | Solvent-free, Catalyst-free | High | researchgate.net |

| Various Amines | α,β-unsaturated ketones, esters, nitriles | Solvent-free, Room Temp. | 80-97% | organic-chemistry.org |

Derivatization of this compound

The dithiocarbamate functional group is a versatile scaffold that can be readily derivatized to produce a wide array of compounds with diverse chemical properties. The sulfur atoms of the dithiocarbamate moiety serve as nucleophilic sites, allowing for the introduction of various alkyl and aryl substituents.

S-Alkylated Derivatives: The synthesis of S-alkylated dithiocarbamates, such as S-benzyl this compound, can be achieved efficiently through multicomponent reactions. One notable method is a triflic acid-promoted reaction involving diazo compounds, carbon disulfide, and a secondary amine like morpholine. rsc.org This reaction proceeds smoothly at room temperature, offering good yields and a broad substrate scope. rsc.org Another green approach is the previously mentioned one-pot, catalyst-free reaction of an amine, CS₂, and an alkyl halide under solvent-free conditions, which is a highly atom-economic process suitable for producing S-alkyl derivatives. organic-chemistry.org

S-Arylated Derivatives: The formation of a carbon-sulfur bond between the dithiocarbamate and an aryl group has been accomplished through several strategies. Traditional methods often involved the use of organometallic reagents like Grignard reagents or transition-metal-catalyzed cross-coupling reactions with aryl halides. researchgate.net More recent, milder approaches have been developed. An efficient copper-mediated, three-component coupling of boronic acids, amines, and carbon disulfide provides a route to a wide range of functionalized S-aryl dithiocarbamates. organic-chemistry.org Additionally, a transition-metal-free, one-pot reaction between diaryliodonium triflates, aliphatic amines (such as morpholine), and CS₂ yields biologically relevant S-aryl dithiocarbamates under mild conditions. organic-chemistry.org

Table 2: Selected Methods for S-Alkylation and S-Arylation of Dithiocarbamates

| Derivative Type | Key Reagents | Catalyst/Promoter | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| S-Benzyl | Diazo compound, CS₂, Secondary amine | Triflic acid | Room Temperature | Wide substrate scope, easy operation | rsc.org |

| S-Alkyl | Amine, CS₂, Alkyl halide | None | Solvent-free | Atom-economic, high yield | organic-chemistry.org |

| S-Aryl | Boronic acid, Amine, CS₂ | Copper | Mild | High functional-group tolerance | organic-chemistry.org |

| S-Aryl | Diaryliodonium triflate, Amine, CS₂ | None | Mild | Transition-metal-free, robust | organic-chemistry.org |

Coordination Chemistry and Structural Elucidation of Morpholine N Dithiocarbamate Complexes

Ligand Properties and Coordination Modes of Morpholine-N-dithiocarbamate

This compound is a mono-anionic, bidentate ligand that is classified as a soft ligand in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The ligand is readily synthesized from the reaction of morpholine (B109124), carbon disulfide, and a base such as sodium hydroxide. nih.govmdpi.com A key feature of the dithiocarbamate (B8719985) moiety is the delocalization of the nitrogen atom's lone pair of electrons across the C-N and C-S bonds. This results in significant π-character in the C-N bond, often referred to as the "thioureide" bond, and imparts planarity to the S₂CNC₂ core. nih.gov This electronic structure is crucial as it allows the ligand to stabilize metals in various oxidation states. nih.gov The coordination of Mph-Dtc to a metal ion is typically confirmed through infrared (IR) spectroscopy, where characteristic shifts in the vibrational frequencies of the C-N and C-S bonds are observed. nih.govmdpi.com

The most prevalent coordination mode for this compound is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center to form a stable four-membered ring. nih.govnih.govmdpi.com This symmetrical chelation is a common feature in numerous transition metal complexes. researchgate.net For instance, in the copper(II) complex, [Cu(MphDTC)₂], two Mph-Dtc ligands coordinate to the Cu(II) ion in a bidentate fashion, forming a centrosymmetric structure. nih.govmdpi.com

The formation of the chelate is supported by spectroscopic data. In the IR spectrum of the free Mph-Dtc ligand, the C-S stretching vibrations appear as double bands, whereas upon coordination to a metal like Cu(II) or Zn(II), these merge into a single, sharp band. mdpi.com This indicates a more symmetrical distribution of electron density between the two sulfur atoms, consistent with chelation. mdpi.com Furthermore, the C-N thioureide stretching frequency shifts to higher energy upon complexation, reflecting the increased double-bond character due to electron delocalization within the newly formed metallo-aromatic chelate ring. nih.govmdpi.com

| Compound | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | Reference |

| Mph-Dtc Ligand | 1414 | 1108–972 (double band) | nih.govmdpi.com |

| [Cu(MphDTC)₂] | 1478 | 1007 (single band) | nih.govmdpi.com |

| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | 1431 | 992 (single band) | nih.govmdpi.com |

While bidentate chelation is dominant, this compound can exhibit other coordination modes, including monodentate and bridging behaviors, which contribute to the structural diversity of its complexes. nih.govmdpi.comresearchgate.net

In a monodentate fashion, only one of the two sulfur atoms of the dithiocarbamate group forms a bond with the metal center. mdpi.commdpi.com This mode is less common and often occurs when sterically demanding or strongly coordinating co-ligands are present, which may force one of the sulfur atoms to detach from the metal. mdpi.com For example, the addition of a phosphine (B1218219) ligand to a bis(dithiocarbamate) platinum complex can result in one dithiocarbamate ligand switching to a monodentate coordination mode. mdpi.com

The bridging mode is observed in several polynuclear complexes of Mph-Dtc. nih.govmdpi.com In this arrangement, the ligand links two or more metal centers. A notable example is the dinuclear zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂]. nih.govmdpi.com The molecular structure reveals a centrosymmetric dimer where two zinc atoms are connected by two bridging Mph-Dtc ligands. In addition to the bridging ligands, each zinc atom is also chelated by one terminal Mph-Dtc ligand. nih.gov Another form of bridging was observed in a praseodymium(III) complex, where the oxygen atom of the morpholine ring on one ligand coordinates to an adjacent metal center, leading to the formation of a one-dimensional polymeric structure. rsc.org

Structural Diversity in Metal Complexes

The versatile coordinating ability of this compound, combined with the varied electronic and steric preferences of different metal ions, gives rise to complexes with a wide range of geometries. The most commonly observed coordination environments are square planar, tetrahedral, and octahedral.

Square planar geometry is frequently adopted by metal ions with a d⁸ electron configuration, such as Ni(II) and Pd(II), as well as by Cu(II) (d⁹). iiste.orgrsc.orgnih.gov The complex bis(morpholine-N-dithiocarbamato)copper(II), [Cu(MphDTC)₂], provides a clear example of this architecture. nih.govmdpi.com X-ray crystallographic studies show that the Cu(II) ion is situated on an inversion center and is coordinated by four sulfur atoms from two bidentate Mph-Dtc ligands. nih.gov The resulting CuS₄ core is essentially planar, with only minor deviations, thus defining a slightly distorted square planar geometry. nih.govmdpi.com

Selected Structural Data for [Cu(MphDTC)₂]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Cu-S1 Bond Length | 2.316 Å | mdpi.com |

| Cu-S2 Bond Length | 2.319 Å | mdpi.com |

| S1-Cu-S2 Bond Angle | 77.01° | mdpi.com |

Tetrahedral coordination is typical for metal ions with a d¹⁰ configuration, such as Zn(II) and Cd(II), where directional d-orbital bonding effects are absent. nih.govresearchgate.net The previously mentioned dinuclear zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂], illustrates this geometry. nih.gov In this structure, each Zn(II) ion is four-coordinate, bonded to four sulfur atoms. Two of these sulfur atoms come from a chelating Mph-Dtc ligand, and the other two are from the two different bridging Mph-Dtc ligands. nih.gov The arrangement of these four sulfur atoms around each zinc center results in a distorted tetrahedral coordination environment. nih.govresearchgate.net

Coordination Environment in [Zn₂(μ-MphDTC)₂(MphDTC)₂]

| Metal Ion | Coordination Number | Geometry | Ligand Roles | Reference |

|---|

Octahedral geometry is achieved when the central metal ion is coordinated to six donor atoms. For Mph-Dtc complexes, this can occur in several ways. One common route is the formation of mixed-ligand complexes. For example, complexes with the general formula [M(morphdtc)₂(diamine)], where M can be Co(II), Cu(II), or Zn(II) and the diamine is a ligand like ethylenediamine, have been synthesized. iosrjournals.org Spectroscopic data for these compounds confirm an octahedral environment around the central metal ion, formed by the four sulfur atoms of the two Mph-Dtc ligands and the two nitrogen atoms of the diamine ligand. iosrjournals.org

Lanthanide complexes with Mph-Dtc also exhibit higher coordination numbers that can be described as distorted octahedral or related geometries. rsc.org In complexes like [Ln(Phen)(Mph-Dtc)₃] (where Ln = Pr, Nd, Eu and Phen = 1,10-phenanthroline), the lanthanide ion is coordinated to the six sulfur atoms of three bidentate Mph-Dtc ligands and the two nitrogen atoms of the phenanthroline ligand, resulting in a coordination number of eight. rsc.orgresearchgate.net

Polymeric and Supramolecular Structures

The coordination of this compound to metal centers can lead to the formation of extended structures, including one-dimensional (1D) polymeric chains and more complex supramolecular assemblies. These structures are often dictated by the coordination preferences of the metal ion and the ability of the this compound ligand to act as a bridging unit.

A notable example is a mixed-valence Cu(I)-Cu(II) coordination polymer with an infinite one-dimensional structure. This complex consists of a mononuclear copper(II) unit, [CuII(Mor-dtc)2], and a tetranuclear Cu(I) unit. oup.com Another instance of polymeric formation is observed in a praseodymium(III) morpholine-4-dithiocarbamate complex. In this case, the oxygen atom of one of the coordinated this compound ligands further coordinates to a Pr(III) ion of an adjacent molecule, resulting in the formation of a 1D polymeric structure. rsc.orgresearchgate.net

The zinc(II) complex with this compound crystallizes as a centrosymmetric dimeric molecule. nih.gov In this structure, each zinc(II) ion is bonded to one this compound acting as a bidentate ligand. The coordination sphere is completed by two bridging this compound ligands that link the two Zn(II) ions, forming a chair-like eight-membered ring. nih.gov

Metal Ions Complexed with this compound

This compound is a versatile ligand capable of forming stable complexes with a wide range of metal ions, including transition metals, lanthanides, and main group metals. nih.gov The coordination chemistry of these complexes is diverse, leading to various geometries and structural motifs.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II), Mn(II), Hg(II), V(IV))

This compound readily forms complexes with first-row transition metals. These complexes have been synthesized and characterized using various spectroscopic and analytical techniques. iosrjournals.org

Copper(II) Complexes: The reaction of this compound with copper(II) salts yields a dark brown precipitate of the bis(dithiocarbamate) complex, [Cu(C₅H₈NOS₂)₂]. nih.govmdpi.com The Cu(II) center in these complexes typically adopts a distorted square planar geometry. nih.govmdpi.com

Zinc(II) Complexes: Zinc(II) forms a dinuclear complex, [Zn₂(μ-C₅H₈NOS₂)₂(C₅H₈NOS₂)₂], where each metal ion is bonded to two this compound anions. One ligand acts in a chelating fashion, while the other bridges the two Zn(II) ions. nih.gov

Nickel(II) and Cobalt(II) Complexes: Mixed ligand complexes of Co(II) and Ni(II) with this compound and various diamines have been prepared. iosrjournals.org These complexes are generally characterized by an octahedral environment around the metal ion. iosrjournals.org

Manganese(II) Complexes: The synthesis of manganese(II) this compound complexes is sensitive to atmospheric oxygen. unife.itnih.govbohrium.com In an oxygen-free environment, the Mn(II) complex is formed. However, in the presence of oxygen, it can be oxidized to a Mn(III) species. unife.itnih.govbohrium.com

The table below summarizes the coordination environments of some transition metal complexes with this compound.

| Metal Ion | Complex | Coordination Geometry |

| Cu(II) | [Cu(C₅H₈NOS₂)₂] | Distorted Square Planar |

| Zn(II) | [Zn₂(μ-C₅H₈NOS₂)₂(C₅H₈NOS₂)₂] | Dinuclear with Tetrahedral Centers |

| Ni(II) | [Ni(C₅H₈NOS₂)₂(diamine)] | Octahedral |

| Co(II) | [Co(C₅H₈NOS₂)₂(diamine)] | Octahedral |

Lanthanide and Main Group Metal Complexes

The coordination chemistry of this compound extends to lanthanide and main group metals.

Lanthanide Complexes: Lanthanide(III) morpholine-4-dithiocarbamate complexes with the general formula [Ln(Phen)(Mph-Dtc)₃] (where Ln = Pr, Nd, Eu) have been synthesized. rsc.orgresearchgate.net In these complexes, the lanthanide ions are either eight or nine-coordinated. rsc.orgresearchgate.net As mentioned previously, the praseodymium(III) complex forms a one-dimensional polymeric structure. rsc.orgresearchgate.net

Main Group Metal Complexes: Dithiocarbamates, in general, are known to be highly versatile ligands for main group metals, stabilizing a variety of oxidation states and coordination geometries. researchgate.net While specific studies focusing solely on this compound with a wide array of main group metals are less common, the established reactivity of dithiocarbamates suggests the potential for the formation of stable complexes. researchgate.net

Influence of Ligand-Metal Interaction on Electronic Structure

The interaction between the this compound ligand and a metal center significantly influences the electronic structure of the resulting complex. This is evident in changes in electron delocalization within the ligand and the vibrational frequencies of key functional groups.

Electron Delocalization within the Thioureide Moiety

The dithiocarbamate ligand can be described by three resonance structures, with a significant contribution from the "thioureide" form. mdpi.com This resonance form features a partial double bond character between the nitrogen and the carbon of the CS₂ group, leading to delocalization of the nitrogen lone pair onto the sulfur atoms. nih.gov

Upon coordination to a metal ion, this electron delocalization is enhanced. nih.gov This is supported by spectroscopic data, which show shifts in the vibrational frequencies of the C-N and C-S bonds. nih.gov The increased delocalization contributes to the stability of the metal-ligand bond.

Bonding Characteristics (M-S Bonds, C-N and C-S Thioureide Vibrations)

The coordination of this compound to a metal ion is primarily through the two sulfur atoms, forming a four-membered chelate ring. mdpi.com The characteristics of the metal-sulfur (M-S) bonds and the vibrations of the thioureide moiety provide valuable insights into the nature of the metal-ligand interaction.

C-N and C-S Vibrations: Infrared (IR) spectroscopy is a powerful tool for probing the bonding within dithiocarbamate complexes. The key vibrational modes are the thioureide C-N and the C-S stretching frequencies.

ν(C-N) Vibration: The C-N stretching vibration, often referred to as the "thioureide band," is typically observed in the range of 1450–1550 cm⁻¹. mdpi.com The position of this band is indicative of the C-N bond order. In the free this compound ligand, the C-N stretching vibration is observed at 1414 cm⁻¹. nih.gov Upon complexation with Cu(II) and Zn(II), this band shifts to higher frequencies, 1478 cm⁻¹ and 1431 cm⁻¹ respectively. nih.gov This shift to higher wavenumbers confirms the increased double bond character of the C-N bond due to electron delocalization upon coordination. nih.gov

ν(C-S) Vibration: The C-S stretching vibration typically appears in the 950–1050 cm⁻¹ region. mdpi.com In the free ligand, double bands are observed in the range of 1108–972 cm⁻¹. nih.gov In the Cu(II) and Zn(II) complexes, these appear as single bands at 1007 cm⁻¹ and 992 cm⁻¹, respectively. nih.gov The presence of a single band is characteristic of a bidentate coordination mode of the dithiocarbamate ligand. nih.gov

The table below presents a summary of the key IR vibrational frequencies for this compound and its Cu(II) and Zn(II) complexes.

| Compound | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |

| This compound Ligand | 1414 | 1108–972 (double band) |

| [Cu(C₅H₈NOS₂)₂] | 1478 | 1007 (single band) |

| [Zn₂(μ-C₅H₈NOS₂)₂(C₅H₈NOS₂)₂] | 1431 | 992 (single band) |

Spectroscopic and Analytical Characterization Techniques for Morpholine N Dithiocarbamate and Its Metal Complexes

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool for characterizing dithiocarbamate (B8719985) complexes. Analysis of specific vibrational bands, particularly those involving the dithiocarbamate moiety (NCS₂), offers direct evidence of coordination and reveals details about the bonding mode.

Two key regions in the FTIR spectra of morpholine-N-dithiocarbamate and its complexes are those corresponding to the thioureide C-N and the C-S stretching vibrations. nih.gov

The C-N stretching vibration, often referred to as the "thioureide band," is typically found in the region of 1450–1550 cm⁻¹. mdpi.com This band's position provides insight into the C-N bond's double-bond character. derpharmachemica.com In the free this compound ligand, the C-N stretching vibration is observed at 1414 cm⁻¹. nih.gov Upon complexation with metal ions such as Cu(II) and Zn(II), this band shifts to a higher frequency (1478 cm⁻¹ for Cu(II) and 1431 cm⁻¹ for Zn(II)). nih.gov This shift to higher wavenumbers is attributed to an increase in the C-N double bond character, which results from the delocalization of electrons within the dithiocarbamate group upon coordination to the metal. nih.gov

The C-S stretching frequency, which generally appears in the 950–1050 cm⁻¹ range, is also highly informative. derpharmachemica.comresearchgate.net For the free this compound ligand, C-S and C=S stretching vibrations are observed as double bands between 972 cm⁻¹ and 1108 cm⁻¹. nih.govmdpi.com However, in the spectra of its metal complexes, these often appear as a single, intense band. nih.govajrconline.org For instance, in Cu(II) and Zn(II) complexes, a single band is observed at 1007 cm⁻¹ and 992 cm⁻¹, respectively. nih.govmdpi.com The presence of a single sharp band in this region is a strong indicator of the coordination mode. ajrconline.org

| Compound | ν(C-N) (Thioureide) | ν(C-S) |

|---|---|---|

| This compound Ligand | 1414 nih.gov | 1108-972 (double band) nih.gov |

| Cu(II) Complex | 1478 nih.gov | 1007 (single band) nih.govmdpi.com |

| Zn(II) Complex | 1431 nih.gov | 992 (single band) nih.govmdpi.com |

FTIR spectroscopy is instrumental in determining how the dithiocarbamate ligand binds to the metal center. Dithiocarbamates can coordinate in several ways, with the most common being as a symmetrical bidentate chelating ligand. nih.gov The ν(C-S) region of the spectrum is particularly diagnostic for this purpose. derpharmachemica.com

The appearance of a single, strong absorption band for the ν(C-S) vibration is characteristic of a symmetrically chelated bidentate coordination, where both sulfur atoms are equally bonded to the metal ion. nih.govderpharmachemica.com This is because the symmetry of the coordinated NCS₂ group results in a single vibrational mode. Conversely, if the ligand were to coordinate in a monodentate fashion (binding through only one sulfur atom), a splitting of this band into a doublet would be expected. mdpi.comderpharmachemica.com The observation of a single band at 1007 cm⁻¹ and 992 cm⁻¹ in the Cu(II) and Zn(II) complexes of this compound, respectively, confirms that the ligand acts as a bidentate chelate in these compounds. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the molecular structure of diamagnetic dithiocarbamate complexes, such as those of Zn(II) and Cd(II).

In the ¹H NMR spectrum of the free this compound ligand, the protons of the heterocyclic morpholine (B109124) ring give distinct signals. The N-CH₂ protons appear as a triplet at 3.77 ppm, while the O-CH₂ protons are observed as a triplet at 4.36 ppm. nih.govmdpi.com

Upon coordination to a metal ion like Zn(II), these signals experience a noticeable shift. For the Zn(II) complex, the N-CH₂ and O-CH₂ protons both shift upfield, appearing at 3.67 ppm and 4.04 ppm, respectively. nih.govmdpi.com This upfield shift upon complexation is indicative of a change in the electronic environment of the morpholine ring protons due to the coordination of the dithiocarbamate group to the metal center. nih.gov In other reported metal complexes, the signals for –OCH₂ and –NCH₂ protons of the morpholine ring are found between 3.6-3.8 ppm and 4.05-4.1 ppm. iosrjournals.org

The ¹³C NMR spectrum provides further confirmation of the ligand's structure and its coordination to metal ions. A key signal in the spectrum of dithiocarbamates is that of the quaternary thioureide carbon (NCS₂). mdpi.com

For the free this compound ligand, this carbon resonates at 208.36 ppm. mdpi.com In the spectrum of the corresponding Zn(II) complex, this signal shifts upfield to 204.04 ppm. mdpi.com This upfield shift is attributed to the delocalization of electron density from the dithiocarbamate moiety towards the metal upon the formation of the M-S bonds. researchgate.net The carbons of the morpholine ring also exhibit shifts upon coordination. The signals at 51.40 ppm and 66.13 ppm in the free ligand shift slightly to 51.59 ppm and 66.08 ppm in the Zn(II) complex. mdpi.com

| Compound | ¹H NMR (N-CH₂) | ¹H NMR (O-CH₂) | ¹³C NMR (NCS₂) | ¹³C NMR (Ring Carbons) |

|---|---|---|---|---|

| This compound Ligand | 3.77 nih.govmdpi.com | 4.36 nih.govmdpi.com | 208.36 mdpi.com | 51.40, 66.13 mdpi.com |

| Zn(II) Complex | 3.67 nih.govmdpi.com | 4.04 nih.govmdpi.com | 204.04 mdpi.com | 51.59, 66.08 mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to characterize the ligand and its metal complexes. The spectra of dithiocarbamate complexes typically show intense bands in the UV region arising from intra-ligand transitions, and sometimes additional bands in the visible region due to charge transfer or d-d transitions. mdpi.com

The electronic spectrum of the free dithiocarbamate ligand is generally characterized by two main absorption bands. These are attributed to π→π* and n→π* intra-ligand transitions within the NCS₂ chromophore. aip.org For instance, one study shows absorption peaks for a dithiocarbamate ligand at 266 nm and 329 nm. sysrevpharm.org

Upon complexation, the spectral features change. The intra-ligand transition bands may shift, and new bands can appear. A broad band observed in the electronic spectrum of a Zn(II) this compound complex at 346 nm is attributed to an intra-ligand charge transfer transition. nih.gov The appearance of new, often broad, shoulder bands at higher wavelengths (above 300 nm) in metal complexes is frequently assigned to ligand-to-metal charge transfer (LMCT) transitions. mdpi.comiosrjournals.org For transition metal complexes with d-electrons, such as Cu(II) or Ni(II), additional weaker bands may be observed in the visible region, which are assigned to d-d transitions, providing information about the coordination geometry around the metal ion. iosrjournals.org

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous information on molecular structure, bond parameters, and crystal packing.

X-ray crystallographic studies have revealed diverse structural motifs for metal complexes of this compound. The ligand typically acts as a bidentate chelating agent, coordinating to the metal center through its two sulfur atoms.

A copper(II) complex, [Cu(MphDTC)₂], was found to crystallize in the monoclinic space group P2₁/n. nih.gov Its molecular structure is mononuclear, with the copper(II) ion located on an inversion center. nih.gov

A zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂], crystallized in the triclinic crystal system with a P-1 space group. nih.gov This complex was revealed to be a centrosymmetric dinuclear molecule, where two this compound ligands act as bridges between the two zinc(II) ions, forming a chair-like eight-membered [-S-C-S-Zn]₂ ring. nih.gov

Lanthanide(III) complexes with the formulas [Ln(Phen)(Mph-Dtc)₃]·xCH₂Cl₂ (where Ln = Pr, Nd, Eu) have also been structurally characterized. rsc.org The Pr(III) ion was found to be nine-coordinated, while the Nd(III) and Eu(III) ions are eight-coordinated. rsc.org

Detailed analysis of crystallographic data provides precise measurements of bond lengths and angles, which define the coordination geometry around the metal ion.

[Cu(MphDTC)₂] : In this complex, two Mph-Dtc ligands coordinate to the Cu(II) ion in a bidentate fashion, resulting in a slightly distorted square planar geometry. nih.gov The Cu-S bond lengths are approximately 2.3019(7) Å and 2.3119(8) Å, which are typical for bis(dithiocarbamato)Cu(II) compounds. nih.gov The S-Cu-S "bite angle" within the chelate ring is 77.22(2)°, significantly compressed from the ideal 90° of a perfect square planar geometry. nih.gov

[Zn₂(μ-MphDTC)₂(MphDTC)₂] : The dinuclear zinc complex features two distinct coordination modes for the Mph-Dtc ligands. Each zinc(II) ion is bonded to one chelating Mph-Dtc ligand with Zn-S bond lengths of 2.4373(5) Å and 2.3347(5) Å. nih.gov The coordination sphere is completed by two bridging sulfur atoms from other ligands with Zn-S distances of 2.342(5) Å and 2.3169(5) Å, resulting in a four-coordinate geometry for each zinc atom. nih.gov

Table 2: Selected Bond Lengths (Å) and Angles (°) for Mph-Dtc Metal Complexes

| Compound | Bond/Angle | Length (Å) / Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(MphDTC)₂] | Cu1–S1 | 2.3019(7) | Distorted Square Planar | nih.gov |

| Cu1–S2 | 2.3119(8) | nih.gov | ||

| S1–Cu1–S2 | 77.22(2) | nih.gov | ||

| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | Zn1–S1 (chelating) | 2.4373(5) | Four-coordinate | nih.gov |

| Zn1–S2 (chelating) | 2.3347(5) | nih.gov | ||

| Zn1–S3 (bridging) | 2.342(5) | nih.gov | ||

| Zn1–S4 (bridging) | 2.3169(5) | nih.gov |

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of Mph-Dtc complexes. nih.govnih.gov These methods provide information on decomposition temperatures, the nature of intermediate species, and the composition of the final residue. nih.gov

The thermal decomposition of metal dithiocarbamates is often a multi-step process. researchgate.net

General Behavior : The decomposition of dithiocarbamates typically occurs in two or three stages, with a significant mass loss of 60-70% often happening in the initial steps. iosrjournals.org The decomposition process is influenced by the metal ion and the surrounding atmosphere (e.g., nitrogen or air). researchgate.net

Final Residue : For many transition metal dithiocarbamates, the final product of thermal decomposition is the corresponding metal sulfide (B99878). iosrjournals.orgnih.gov For example, the residual mass percentage obtained from the thermal decomposition of Co(II), Ni(II), and Cu(II) mixed-ligand morpholine-dithiocarbamate complexes corresponds to the respective metal sulfide. iosrjournals.org In some cases, particularly when heated in an oxidizing atmosphere, the metal sulfide can be further converted to a metal sulfate and ultimately a metal oxide. researchgate.netresearchgate.net However, complexes of volatile metals like mercury may decompose to leave little or no residue. nih.govsphinxsai.com

DSC analysis complements TGA by measuring the heat flow associated with thermal events. Decomposition processes are typically observed as exothermic peaks in the DSC curve. researchgate.net

Other Characterization Methods

In addition to the primary techniques discussed, other methods are crucial for a comprehensive characterization of this compound and its complexes.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination mode of the dithiocarbamate ligand. Key vibrational bands include the ν(C-N) (thioureide) and ν(C-S) stretches. A shift in the ν(C-N) band to higher frequency and the appearance of a single ν(C-S) band (instead of a doublet in the free ligand) upon complexation confirm the bidentate coordination of the ligand through the sulfur atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand framework in solution. nih.goviosrjournals.org Chemical shift changes upon coordination can confirm the binding of the ligand to the metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is applicable to paramagnetic complexes, such as those of Cu(II) and Ni(II), and provides information about the electronic environment of the unpaired electron(s) and the geometry of the metal center. iosrjournals.org

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and the stereochemistry of the central metal ion. The effective magnetic moment (μeff), calculated from susceptibility data and measured in Bohr Magnetons (B.M.), is particularly diagnostic.

Research on this compound complexes reveals distinct magnetic behaviors depending on the coordinated metal ion. iosrjournals.org

Cobalt(II) and Copper(II) Complexes : These complexes are consistently found to be paramagnetic, which is indicative of the presence of unpaired electrons in the d-orbitals of the Co(II) (d⁷) and Cu(II) (d⁹) ions. iosrjournals.org For some dithiocarbamate complexes, the magnetic moment for Co(II) in a low-spin, square-planar geometry is in the range of 2.19–2.45 B.M. researchgate.net A reported value for a paramagnetic Cu(II) morpholine dithiocarbamate complex is 1.81 B.M., which suggests a square planar structure. researchgate.net

Nickel(II) Complexes : Depending on the specific ligands in the coordination sphere, Ni(II) complexes can be either paramagnetic or diamagnetic. Certain mixed-ligand Ni(II) morpholine-dithiocarbamate complexes have been found to be ferromagnetic, indicating cooperative magnetic interactions between metal centers. iosrjournals.org Others, with a square-planar NiS₂P₂ chromophore, are diamagnetic, consistent with a low-spin d⁸ electron configuration. researchgate.net

Zinc(II) Complexes : As expected for a metal ion with a completely filled d-orbital (d¹⁰), Zn(II) morpholine-dithiocarbamate complexes are diamagnetic. iosrjournals.org This lack of unpaired electrons makes them suitable for analysis by NMR spectroscopy. iosrjournals.org

The magnetic properties of these complexes are summarized in the table below.

Table 1: Magnetic Properties of Selected Metal Dithiocarbamate Complexes

| Metal Ion | Complex Type | Magnetic Behavior | Effective Magnetic Moment (μeff) in B.M. | Inferred Geometry |

|---|---|---|---|---|

| Co(II) | Morpholine Dithiocarbamate | Paramagnetic/Ferromagnetic | 2.19–2.45 | Square-Planar (low-spin) |

| Cu(II) | Morpholine Dithiocarbamate | Paramagnetic | 1.81 | Square-Planar |

| Ni(II) | Morpholine Dithiocarbamate | Ferromagnetic/Diamagnetic | - | Varies (e.g., Square-Planar for diamagnetic) |

| Zn(II) | Morpholine Dithiocarbamate | Diamagnetic | 0 | Tetrahedral/Octahedral |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique used exclusively for studying chemical species that have one or more unpaired electrons. It provides detailed information about the electronic structure, symmetry, and bonding environment of paramagnetic metal ions within a complex.

For metal complexes of this compound, EPR studies have been particularly informative for Cu(II), Co(II), and Ni(II) species. iosrjournals.org

Copper(II) Complexes : The EPR spectra of Cu(II) morpholine-dithiocarbamate complexes typically show two distinct signals, corresponding to the g-values parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. iosrjournals.org This anisotropy is characteristic of a d⁹ system in a non-cubic environment, such as a distorted octahedral or square planar geometry. The observed g-values are indicative of the degree of covalent character in the metal-ligand bonds and can be influenced by spin-orbit coupling. iosrjournals.org

Cobalt(II) and Nickel(II) Complexes : The EPR spectra of paramagnetic Co(II) and Ni(II) morpholine-dithiocarbamate complexes often exhibit a single, broad isotropic peak. iosrjournals.org For certain Ni(II) complexes, the appearance of a five-lined spectrum has been observed, suggesting hyperfine coupling with two neighboring nitrogen atoms from other ligands in the coordination sphere. iosrjournals.org

The g-values obtained from EPR studies for various mixed-ligand morpholine-dithiocarbamate complexes are presented below.

Table 2: EPR Spectroscopic Data for Metal Complexes of this compound

| Metal Complex Type | Spectral Features | g∥ | g⊥ | Isotropic g |

|---|---|---|---|---|

| Copper(II)-diamine | Two signals (parallel & perpendicular) | 1.9419 - 2.0923 | 1.8952 - 2.0282 | - |

| Cobalt(II)-diamine | Single broad peak | - | - | 1.877 - 2.31 |

| Nickel(II)-diamine | Five-lined spectrum | - | - | 1.994 - 2.012 |

Data is for mixed-ligand complexes containing morpholine-dithiocarbamate and various diamines (en, dien, trien). iosrjournals.org

Mechanistic Investigations of Reactions Involving Morpholine N Dithiocarbamate

Reaction Mechanisms for Ligand Formation

The synthesis of dithiocarbamates, including Morpholine-N-dithiocarbamate, is generally achieved through the reaction of a primary or secondary amine with carbon disulfide. The process is typically conducted in the presence of a base. For this compound, the synthesis involves the reaction of morpholine (B109124), a secondary amine, with carbon disulfide, often in the presence of sodium hydroxide. This one-pot synthesis method is highly efficient, proceeding under mild conditions and often without the need for a catalyst or solvent. The resulting dithiocarbamate (B8719985) is a versatile mono-anionic chelating ligand.

The formation of the dithiocarbamate ligand proceeds through a key intermediate. The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon atom of carbon disulfide. This step results in the formation of a zwitterionic intermediate, dithiocarbamic acid. In the presence of a base such as sodium hydroxide, this acidic intermediate is immediately deprotonated to yield the stable this compound salt (e.g., sodium this compound). This acid-base reaction drives the synthesis to completion. While other reactions involving dithiocarbamates can produce intermediates like isothiocyanates, the fundamental synthesis of the ligand itself relies on the initial dithiocarbamic acid intermediate.

Mechanistic Aspects of Metal Complex Formation

This compound readily forms stable complexes with a wide array of metals, including transition metals, main group elements, and lanthanides. The formation typically involves the reaction of an aqueous solution of a metal salt with the dithiocarbamate ligand. The dithiocarbamate anion acts as a ligand, donating electron pairs from its two sulfur atoms to the metal center.

The coordination of the ligand to the metal ion causes a measurable shift in the molecule's vibrational frequencies. For instance, the thioureide C–N stretching vibration shifts to a higher frequency in the metal complex compared to the free ligand, indicating electron delocalization within the dithiocarbamate moiety upon coordination. The geometry of the resulting metal complex depends on the metal ion and the metal-to-ligand ratio. For example, with copper(II), a mononuclear complex with a distorted square planar geometry is formed, whereas with zinc(II), a dinuclear structure featuring both chelating and bridging dithiocarbamate ligands has been observed. In the case of some lanthanides like praseodymium(III), the oxygen atom of the morpholine ring can also coordinate to an adjacent metal ion, leading to the formation of polymeric structures. Dithiocarbamate ligands are known to stabilize metals in various oxidation states, which is attributed to the resonance between a soft dithiocarbamate form and a hard thioureide form.

Chemical Interaction Mechanisms in Specific Applications

The unique chemical properties of this compound dictate its mechanism of action in various industrial and chemical processes.

The primary interaction mechanism for this compound with metals is chelation. The two sulfur donor atoms bind to a single metal ion to form a stable four-membered ring. This bidentate chelation is the most common coordination mode, although monodentate (using one sulfur atom) and anisobidentate modes are also known. The strong chelating ability makes dithiocarbamates effective agents for binding metal ions.

Spectroscopic evidence confirms the chelation process. The C–S and C=S stretching vibrations, which appear as double bands in the free ligand, often merge into a single band in the metal complex, confirming the bidentate coordination of the sulfur atoms.

| Compound | ν(C–N) stretch (cm⁻¹) | ν(C–S) stretch (cm⁻¹) |

| Free Morpholine-Dithiocarbamate Ligand | 1414 | 1108–972 (double band) |

| Copper(II) Complex | 1478 | 1007 (single band) |

| Zinc(II) Complex | 1431 | 992 (single band) |

This table presents the infrared stretching frequencies for the C–N and C–S bonds in the free this compound ligand and its copper and zinc complexes, demonstrating the electronic changes upon metal chelation.

Ligand exchange processes can occur, leading to the formation of mixed-ligand complexes. For example, complexes have been synthesized where diamines, such as ethylenediamine, are coordinated to a metal center alongside this compound ligands. This demonstrates that the dithiocarbamate can coexist with other ligands in the metal's coordination sphere.

In mineral flotation, this compound acts as a collector, a reagent that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles. The interaction mechanism is based on the chemical affinity of the dithiocarbamate's sulfur atoms for metal ions present on the mineral surface.

Studies on gold-bearing sulfide (B99878) minerals, such as arsenopyrite (B74077) and tennantite, show that the flotation activity and recovery of these minerals are highly dependent on the pH of the medium. This compound (referred to as DTF in some studies) demonstrates increased flotation activity in weakly acidic conditions (pH 4-6). The effectiveness can be further modified by using it in combination with other collectors. For instance, the recovery of tennantite is maximized at a pH of 6-9 when this compound is mixed with a cyanoethyl diethyldithiocarbamate (B1195824) reagent. The interaction involves the chemisorption of the dithiocarbamate onto the mineral surface, a process governed by factors like surface energy and the presence of active sites (e.g., metal ions) on the crystal lattice of the mineral.

| Mineral | Collector Composition (ITC:DTF) | Optimal pH Range |

| Arsenopyrite | 50:50 | 4–7.5 |

| Tennantite | 70:30 | 6–9 |

| Pyrite | 75:25 | 4–10 |

This table shows the optimal pH ranges for the flotation of different sulfide minerals using mixtures of this compound (DTF) and another collector (ITC), highlighting the specificity of the surface interactions.

Advanced Applications of Morpholine N Dithiocarbamate in Chemical Science and Engineering

Environmental Remediation and Heavy Metal Sequestration

The escalating issue of heavy metal contamination in aqueous environments necessitates the development of effective and efficient remediation technologies. Morpholine-N-dithiocarbamate has emerged as a promising agent in this domain due to its exceptional ability to form stable complexes with a wide range of heavy metal ions.

Chelation-Based Removal from Aqueous Systems

The fundamental principle behind the application of this compound in heavy metal sequestration lies in its potent chelation capability. The dithiocarbamate (B8719985) functional group (-NCS2) acts as a bidentate ligand, readily binding to metal ions through its two sulfur atoms to form stable, often insoluble, metal complexes. This process effectively removes toxic heavy metals from contaminated water sources.

Research has demonstrated the high efficiency of this compound and its derivatives in removing various heavy metal ions. For instance, a study on a novel silica-supported dithiocarbamate adsorbent showcased significant adsorption capacities for several divalent metal ions. nih.govosti.gov The adsorbent was synthesized by anchoring a macromolecular dithiocarbamate to a chloro-functionalized silica (B1680970) matrix. nih.govosti.gov Similarly, a dithiocarbamate-functionalized magnetic nanocomposite has shown excellent performance in capturing heavy metal cations from contaminated water, with removal efficiencies reaching 100% under optimal conditions. nih.gov

The effectiveness of 4-morpholine dithiocarbamate as a chelating agent for the preconcentration of trace metals in natural waters has also been established, with recovery rates exceeding 95% for a range of heavy metals. researchgate.net This highlights its potential for both large-scale water treatment and analytical preconcentration methods.

Table 1: Performance of this compound Based Adsorbents for Heavy Metal Removal

| Adsorbent Material | Target Metal Ions | Adsorption Capacity (mmol/g) | Removal Efficiency (%) | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Silica-supported dithiocarbamate | Pb(II), Cd(II), Cu(II), Hg(II) | 0.34, 0.36, 0.32, 0.40 | - | pH dependent | nih.govosti.gov |

| Dithiocarbamate-functionalized magnetic nanocomposite | Pb(II), Cd(II), Cu(II) | - | 100 | pH > 4, Contact time: 60-120 min | nih.gov |

| 4-morpholine dithiocarbamate (preconcentration) | Various trace metals | - | > 95 | - | researchgate.net |

Application in Stationary Phases for Chromatography

The strong metal-chelating properties of this compound also lend themselves to applications in chromatography, particularly in the development of selective stationary phases for the separation of metal ions. By immobilizing this compound onto a solid support, such as silica gel, a stationary phase with a high affinity for specific metal ions can be created. nih.gov

These functionalized materials can be packed into chromatography columns to selectively retain and separate metal ions from a mixture. This approach is valuable for both analytical purposes, such as determining the concentration of trace metals, and for preparative applications, where the goal is to purify a solution by removing specific metal contaminants. The versatility of dithiocarbamate chemistry allows for the tuning of the stationary phase's selectivity towards different metals by modifying the organic substituent on the nitrogen atom.

Precursors for Material Synthesis

Beyond its role in environmental remediation, this compound serves as a valuable precursor in the synthesis of advanced materials, most notably metal sulfide (B99878) nanoparticles.

Single-Source Precursors for Metal Sulfide Nanoparticles

The synthesis of metal sulfide nanoparticles with controlled size, shape, and composition is of great interest for their applications in electronics, optics, and catalysis. This compound complexes of various metals have proven to be excellent single-source precursors for this purpose. cncb.ac.cnresearchgate.net A single-source precursor is a molecule that contains all the necessary elements for the final material, in this case, both the metal and the sulfur.

The thermal decomposition of a metal-morpholine-N-dithiocarbamate complex in a suitable solvent or in the solid state leads to the formation of the corresponding metal sulfide nanoparticles. sci-hub.seresearchgate.net For example, the thermolysis of a bis(morpholino dithiocarbamato) Cd(II) complex at 180°C has been successfully used to prepare cadmium sulfide (CdS) quantum dots. sci-hub.se The use of different capping agents during the synthesis allows for control over the size and properties of the resulting nanoparticles. sci-hub.se Similarly, thermal investigations of tetrakis(morpholine-N-carbodithioate) tin(IV) have shown its decomposition to form tin sulfide (SnS). researchgate.net

This single-source precursor approach offers several advantages, including stoichiometric control, lower reaction temperatures, and the ability to produce high-quality, crystalline nanoparticles. cncb.ac.cn

Table 2: Synthesis of Metal Sulfide Nanoparticles from this compound Precursors

| Metal-Dithiocarbamate Precursor | Resulting Nanoparticle | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| bis(morpholino dithiocarbamato) Cd(II) | Cadmium Sulfide (CdS) | Thermolysis at 180°C | Formation of quantum dots; size control with capping agents. | sci-hub.se |

| tetrakis(morpholine-N-carbodithioate) tin(IV) | Tin Sulfide (SnS) | Thermal Decomposition | Stepwise decomposition to form the metal sulfide. | researchgate.net |

Catalysis

The ability of this compound to form stable complexes with a variety of transition metals opens up possibilities for its use in catalysis. These metal complexes can act as catalysts in a range of organic transformations, functioning in both homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalytic Systems

In homogeneous catalysis, the this compound metal complex is dissolved in the reaction medium along with the reactants. The catalytic activity arises from the ability of the metal center to coordinate with the reactants and facilitate their transformation. While specific examples focusing solely on this compound are emerging, the broader class of dithiocarbamate complexes has shown significant catalytic potential. For instance, ruthenium(II)/dithiocarbamate complexes have been employed as catalysts in the epoxidation of cyclooctene. mdpi.com

For heterogeneous catalysis, the this compound complex is typically immobilized on a solid support. This approach offers the advantages of easy catalyst separation and recycling. A notable example involves the functionalization of a core/shell nanostructure with a magnetic dithiocarbamate, which was then used as a catalyst for the synthesis of propargylamines. nih.gov In this reaction, morpholine (B109124) was one of the starting materials, highlighting the synergy between the ligand and the reactants. nih.gov The development of chiral metal-dithiocarbamate complexes also presents opportunities for asymmetric catalysis. rsc.org

The catalytic applications of this compound complexes are a growing area of research, with the potential to provide efficient and selective catalysts for a variety of chemical processes.

Applications in Organic Transformations

This compound and its derivatives have emerged as versatile catalysts and ligands in organic synthesis, facilitating a range of chemical transformations. Their utility is particularly noted in coupling reactions where they can form stable complexes with transition metals, enhancing catalytic activity and selectivity. nih.gov

One significant application is in the A³ coupling reaction for the synthesis of propargylamines. nih.govencyclopedia.pub In this reaction, core/shell nanostructures functionalized with magnetic dithiocarbamate have been utilized as effective catalysts. nih.gov The process typically involves the reaction of an aldehyde, an alkyne, and an amine. For instance, the synthesis of propargylamines has been successfully achieved using benzaldehyde, phenylacetylene, and morpholine as the starting materials in the presence of a dithiocarbamate-based catalyst. nih.govencyclopedia.pub The mechanism of this transformation is proposed to proceed through the formation of an iminium ion intermediate followed by a C-H activation step. nih.gov The choice of metal dithiocarbamate complexes as catalysts is attributed to their excellent solubility in organic solvents, inherent chemical stability, and the convenience of being used in anhydrous form. nih.gov

Dithiocarbamate compounds have also been employed in the synthesis of various organic intermediates. nih.gov For example, light-catalyzed reactions of dithiocarbamates can lead to the formation of lactams, which are valuable structural motifs in medicinal chemistry. nih.gov Furthermore, these compounds serve as precursors in the synthesis of other important organic molecules like cyanamides and thiazolidine-2-thiones through multi-step reaction pathways. nih.gov

Table 1: Application of this compound Derivative in A³ Coupling Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product |

| Benzaldehyde | Phenylacetylene | Morpholine | Gold-deposited magnetic dithiocarbamate functionalized nanostructures | Propargylamine |

Industrial Chemical Processes

Vulcanization Accelerators in Rubber Chemistry

In the rubber industry, dithiocarbamates, including those derived from morpholine, are classified as ultra-fast accelerators for the sulfur vulcanization of both natural and synthetic rubbers. specialchem.comlusida.comwelltchemicals.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains. vanderbiltworldwide.com Accelerators increase the rate of this cross-linking reaction, reducing cure times and energy consumption while improving the final properties of the vulcanized rubber. welltchemicals.com

This compound derivatives, often in the form of their metal salts (e.g., zinc dithiocarbamates) or as related sulfur-donor compounds like 4,4'-dithiodimorpholine (B89823) (DTDM), play a crucial role in modern vulcanization systems. specialchem.comgoogle.comatamanchemicals.com Dithiocarbamate accelerators require activators, such as zinc oxide and stearic acid, to achieve their full potential. lusida.com The mechanism is believed to involve the formation of a zinc dithiocarbamate complex which then reacts with sulfur to create an active sulfurating agent. yg-1.comresearchgate.net This agent efficiently transfers sulfur atoms to the rubber molecules, leading to the formation of sulfide cross-links. yg-1.com

These accelerators are known for producing a high cross-link density at relatively low temperatures (115-120°C). lusida.com However, compounds accelerated solely with dithiocarbamates can exhibit a narrow vulcanization plateau, meaning they are susceptible to reversion (loss of cross-links and properties) upon over-curing. lusida.com To mitigate this, they are frequently used in combination with other accelerators, such as those from the thiazole (B1198619) class (e.g., 2-mercaptobenzothiazole). lusida.comresearchgate.net This synergistic approach allows for better control over the cure rate and scorch time (premature vulcanization). researchgate.netgoogle.com The use of morpholine polysulfides in conjunction with dithiocarbamyl-substituted triazines has been shown to provide rapid cure rates with minimal reversion, yielding vulcanizates with desirable physical properties. google.com

Table 2: Comparison of Vulcanization Systems

| System Type | Accelerator/Sulfur Ratio | Primary Cross-link Type | Key Properties of Vulcanizate |

| Conventional | Low Accelerator, High Sulfur | Polysulfidic | Excellent mechanical strength and fatigue resistance; poor heat and aging resistance. rubbernews.com |

| Efficient Vulcanization (EV) | High Accelerator (or Sulfur Donor), Low Sulfur | Monosulfidic & Disulfidic | Superior heat resistance and low compression set; inferior strength and fatigue properties. rubbernews.com |

| Semi-EV | Balanced Accelerator and Sulfur | Mix of Mono-, Di-, and Polysulfidic | A compromise between the properties of Conventional and EV systems. rubbernews.com |

Flotation Collectors in Mineral Processing

This compound is utilized as a flotation collector in the mining industry for the beneficiation of sulfide ores. researchgate.net Froth flotation is a physicochemical separation process that selectively separates hydrophobic mineral particles from hydrophilic ones. google.comgoogle.com Collectors are organic compounds that adsorb onto the surface of specific mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be carried to the surface in a froth, thus separating them from the gangue (unwanted) material. bibliotekanauki.plscholaris.ca

Dithiocarbamates are powerful sulfhydryl collectors, showing strong affinity for sulfide minerals of metals such as copper, lead, zinc, gold, and silver. google.commdpi.comtu-clausthal.de The sulfur atoms in the dithiocarbamate functional group act as donor sites, forming stable chelate complexes with metal ions on the mineral surface. nih.govnih.gov This adsorption is the key step in making the mineral surface water-repellent. mdpi.com

Research has specifically demonstrated the effectiveness of morpholine dithiocarbamate (often designated as ITC) in the flotation of gold-bearing sulfide minerals like arsenopyrite (B74077) and tennantite. researchgate.net Its performance can be enhanced when used in combination with other collectors, such as cyanoethyl diethyldithiocarbamate (B1195824) (DTF). researchgate.net The efficiency of the flotation process is highly dependent on factors like the pH of the slurry and the ratio of the collectors used. researchgate.net For instance, the flotation activity of arsenopyrite is highest with a 50% fraction of morpholine dithiocarbamate in a mixture at a pH range of 4-7.5. researchgate.net In contrast, tennantite shows maximum flotation at a 70-80% fraction of the same collector at a pH of 6-9. researchgate.net This selectivity allows for the differential flotation of various sulfide minerals from a complex ore. researchgate.net

Table 3: Flotation Recovery of Sulfide Minerals Using Morpholine Dithiocarbamate (ITC) Mixtures

| Mineral | Collector Composition (ITC fraction in mixture) | Optimal pH Range | Maximum Recovery |

| Arsenopyrite (FeAsS) | 50% | 4.0 - 7.5 | Highest recovery achieved researchgate.net |

| Tennantite (Cu₁₂As₄S₁₃) | 70-80% | 6.0 - 9.0 | Maximal flotation activity researchgate.net |

| Pyrite (FeS₂) | 60-70% | 4.0 - 12.0 | Low flotation activity observed researchgate.net |

Data derived from studies on difficult gold-bearing ores. researchgate.net

Polymer Cross-Linking and Additive Roles

Beyond its primary role in rubber vulcanization, this compound and related dithiocarbamate compounds serve other functions in polymer science, including roles as polymerization agents and precursors for functional polymers.

Dithiocarbamates can function as Reversible Addition-Fragmentation chain Transfer (RAFT) agents in polymer synthesis. nih.gov RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. In this context, the dithiocarbamate acts as a chain transfer agent, controlling the growth of polymer chains. nih.gov

The strong chelating ability of the dithiocarbamate group is also exploited to create cross-linked or polymeric structures through coordination with metal ions. nih.gov For example, lanthanide(III) complexes of morpholine 4-dithiocarbamate have been synthesized. rsc.orgresearchgate.net In the case of the praseodymium(III) complex, the oxygen atom of a coordinated morpholine-dithiocarbamate ligand further coordinates to a metal center of an adjacent molecule, resulting in the formation of a one-dimensional (1D) polymeric chain. rsc.orgresearchgate.net This demonstrates a form of metal-organic cross-linking, where the dithiocarbamate ligand bridges metal centers to build a larger supramolecular structure. Such metal-containing polymers can have unique optical and thermal properties. rsc.org

Additionally, dithiocarbamate-functionalized polymers are used in applications like metal scavenging from wastewater. Water-soluble polymers containing dithiocarbamate groups can effectively chelate heavy metal ions, forming precipitates that can be easily removed. epo.org In this additive role, the polymer backbone enhances the efficiency of precipitation and filtration compared to simple low-molecular-weight dithiocarbamates. epo.org

Environmental Aspects of Morpholine N Dithiocarbamate

Environmental Fate and Distribution

The environmental fate and distribution of Morpholine-N-dithiocarbamate are largely inferred from the properties of dithiocarbamates and morpholine (B109124). Dithiocarbamates as a class of compounds are generally not considered persistent in the environment. nih.govnih.gov They are known to undergo relatively rapid degradation in soil and water. nih.govnih.gov The persistence of dithiocarbamates can be influenced by several factors, with half-lives reported to range from a few hours to several days depending on the specific compound, pH, temperature, and the environmental matrix. nih.govwho.int

The mobility of this compound in the environment is expected to be high. This is primarily due to the morpholine component, which is miscible with water. nih.govnih.gov This high water solubility suggests that the compound will readily move with soil moisture and running water, indicating a potential for leaching into groundwater. nih.gov While some dithiocarbamate (B8719985) metal complexes have low water solubility, the salt form, this compound, is expected to be soluble and therefore mobile. who.intfishersci.com The tendency of a chemical to adsorb to soil or sediment is measured by the soil-water partition coefficient (Koc). For morpholine, the estimated Koc value is very low (around 7.4), which classifies it as having very high mobility in soil. nih.gov This mobility means the compound is less likely to be retained in the topsoil and more likely to be distributed in aqueous environments.

Table 1: Environmental Fate Parameters

| Parameter | Influencing Component | Characteristic | Implication |

| Persistence | Dithiocarbamate | Generally low; rapid degradation via hydrolysis and photolysis. nih.govnih.gov | Low potential for long-term accumulation in the environment. |

| Mobility in Soil | Morpholine | High water solubility; low estimated Koc value. nih.govfao.org | High potential for leaching from soil into groundwater. |

| Distribution | Both | Likely to partition primarily into the aqueous phase. | Contamination concerns would focus on surface and groundwater. |

| Bioaccumulation | Dithiocarbamate | Low potential due to rapid degradation and water solubility. fao.orgcdhfinechemical.com | Not expected to accumulate significantly in organisms. |

Degradation Pathways and Mechanisms (e.g., Photocatalysis)

The degradation of this compound proceeds through the breakdown of its two main functional parts. The dithiocarbamate moiety is susceptible to chemical degradation, while the morpholine ring is readily biodegraded.

The dithiocarbamate group is chemically unstable under various environmental conditions. who.int Key degradation pathways include:

Hydrolysis: Dithiocarbamates undergo hydrolysis, a process accelerated by acidic conditions. nih.govnoaa.gov This reaction splits the dithiocarbamate, leading to the formation of carbon disulfide (CS₂) and the parent amine, in this case, morpholine. nih.govmdpi.com In alkaline media, dithiocarbamates are generally more stable. who.int

Photolysis: Exposure to sunlight can also break down dithiocarbamates. nih.gov Photolytic degradation can involve the formation of radical intermediates that subsequently react to form other compounds. rsc.org

Once morpholine is released through the degradation of the dithiocarbamate moiety, it is subject to microbial degradation. Numerous studies have detailed the biodegradation of morpholine, particularly by bacteria of the genus Mycobacterium. nih.govmtak.hu The established pathway begins with an enzymatic attack on the morpholine ring. A key enzyme, morpholine monooxygenase, which contains a cytochrome P-450 catalytic subunit, initiates the process by cleaving a C-N bond in the ring. nih.govmtak.hu Following this initial ring cleavage, two primary metabolic routes have been identified for the complete mineralization of morpholine. mtak.huresearchgate.net

Diglycolic Acid Pathway: The initial intermediate, 2-(2-aminoethoxy)acetic acid, is converted to diglycolic acid. This is then further broken down into glycolic acid, which can be fully mineralized by the microorganisms. nih.gov

Ethanolamine Pathway: Alternatively, the intermediates can be metabolized through a pathway involving ethanolamine. researchgate.net

Regardless of the specific pathway, the ultimate end product of the complete biodegradation of the morpholine ring is ammonia, which can then be utilized by microorganisms as a nitrogen source. mtak.huuni-pannon.hu

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants. While specific studies on this compound are limited, research on other dithiocarbamate pesticides, such as mancozeb (B1675947), has demonstrated the effectiveness of this technology. In one study, cerium oxide nanoparticles were used as a photocatalyst under natural solar irradiation and were found to degrade over 62% of the initial mancozeb concentration within two hours. researchgate.net This suggests that photocatalysis is a viable mechanism for degrading the dithiocarbamate structure, likely through the generation of highly reactive hydroxyl radicals that attack the molecule.

Table 2: Key Intermediates in the Biodegradation of the Morpholine Moiety

| Intermediate Compound | Metabolic Pathway | Reference |

| 2-(2-aminoethoxy)acetic acid | Initial ring-cleavage product | nih.govnih.gov |

| Diglycolic acid | Diglycolic Acid Pathway | mtak.hunih.gov |

| Glycolic acid | Diglycolic Acid Pathway | nih.govnih.gov |

| Ethanolamine | Ethanolamine Pathway | researchgate.net |

| Ammonia | Final Mineralization Product | mtak.huuni-pannon.hu |

Non-Hazardous Waste Management Considerations

Proper management of waste containing this compound is essential to prevent environmental contamination. The management strategies are informed by the compound's chemical properties, particularly its ability to chelate metals and its ultimate biodegradability.

A significant application of dithiocarbamates in waste management is their use as powerful chelating agents to remove heavy metals from industrial wastewater. mdpi.comtandfonline.com Dithiocarbamates can effectively precipitate a wide range of heavy metals, such as copper, nickel, zinc, and lead, from aqueous solutions, even when these metals are complexed with other agents like EDTA. p2infohouse.orgresearchgate.net This makes them valuable in treating effluent from industries like electroplating. p2infohouse.org The resulting metal-dithiocarbamate complexes are typically insoluble and can be removed from the water as a solid sludge. who.int Dithiocarbamate functionality can also be grafted onto solid supports like activated carbon to create adsorbents for enhanced heavy metal removal. rsc.org

For the disposal of waste containing this compound, several options can be considered, adhering to local, state, and federal regulations. fishersci.comsuvchemlaboratorychemicals.com

Biological Treatment: Given that the morpholine component is readily biodegradable, waste streams with low to moderate concentrations of this compound could be amenable to biological wastewater treatment. Activated sludge systems containing adapted microbial populations, such as Mycobacterium, could effectively break down the morpholine component after the initial chemical degradation of the dithiocarbamate moiety. nih.gov

Incineration: For concentrated or surplus materials, incineration is a recommended disposal method. The material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with a scrubber to handle the release of sulfur and nitrogen oxides. cdhfinechemical.com

Landfill: Any solid waste generated, such as the sludge from heavy metal precipitation, must be handled as hazardous waste if it contains toxic metals. Chemical waste generators are responsible for classifying waste according to regulations (e.g., US EPA 40 CFR Parts 261.3) to ensure proper disposal in a licensed facility. fishersci.comsuvchemlaboratorychemicals.com

Spill Management: In the event of a spill, the solid material should be dampened with water to prevent dust formation, then swept up and placed into suitable, closed containers for disposal. noaa.gov The area can then be cleaned with soap and water. It is crucial to prevent the spilled material from entering drains or surface waters due to its high water solubility and toxicity to aquatic life. fishersci.comcdhfinechemical.com

Computational and Theoretical Studies on Morpholine N Dithiocarbamate Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure, geometry, and spectroscopic properties of morpholine-N-dithiocarbamate systems.

DFT calculations are widely employed to predict the geometry of dithiocarbamate (B8719985) ligands and their metal complexes. For this compound, theoretical calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. These theoretical models can be validated by comparison with experimental data from X-ray crystallography.

For instance, the molecular structures of bis(morpholine-N-dithiocarbamato)copper(II) ([Cu(MphDTC)₂]) and a dinuclear zinc(II) complex ([Zn₂(µ-MphDTC)₂(MphDTC)₂]) have been determined experimentally. science.gov In the Cu(II) complex, the metal ion is coordinated to two this compound ligands, resulting in a distorted square planar geometry. science.gov The Zn(II) complex exhibits a dinuclear structure where the this compound ligands act as both chelating and bridging ligands. science.gov

Theoretical calculations for these complexes would involve geometry optimization to find the minimum energy structures. The accuracy of these predictions is dependent on the chosen functional and basis set. By comparing the computationally derived structures with the experimental crystallographic data, the efficacy of the theoretical model can be assessed. These calculations also provide insights into the energetics of the system, such as the stability of different conformations of the morpholine (B109124) ring and the relative energies of different coordination geometries.

Table 1: Selected Experimental Bond Lengths and Angles for [Cu(MphDTC)₂] and a Dinuclear Zn(II) Complex

| Parameter | [Cu(MphDTC)₂] | [Zn₂(µ-MphDTC)₂(MphDTC)₂] |

| Cu1–S1 (Å) | 2.3019(7) | - |

| Cu1–S2 (Å) | 2.3119(8) | - |

| Zn1–S1 (Å) | - | 2.4373(5) |

| Zn1–S2 (Å) | - | 2.4373(5) |

| Zn1–S3 (Å) | - | 2.342(5) |

| Zn1–S4 (Å) | - | 2.3169(5) |

| S1–Cu1–S2 (°) | 102.78(2) | - |

| S1–Zn1–S2 (°) | - | 76.408(16) |

| S3–Zn1–S4 (°) | - | 108.203(19) |

Data sourced from Onwudiwe et al. (2020) science.gov

Quantum chemical calculations are crucial for interpreting and predicting the electronic properties and various spectra of this compound and its derivatives.